Cas no 54646-75-2 (1-Bromo-8-phenyloctane)

1-Bromo-8-phenyloctane 化学的及び物理的性質
名前と識別子
-
- Benzene,(8-bromooctyl)-
- 1-Bromo-8-phenyloctane
- 8-bromooctylbenzene
- 8-bromanyloctylbenzene
- 8-phenyl-octylbromide
- bromo-8-phenyl-octane
- FT-0640266
- A830285
- 1-Bromo-8-phenyl-octane
- 54646-75-2
- MFCD01075178
- (8-Bromo-octyl)-benzene
- (8-Bromooctyl)benzene
- (8-Bromooct-1-yl)benzene
- SCHEMBL3310359
- PS-9900
- CS-0313170
- D86671
- AKOS015996534
- Benzene, (8-bromooctyl)-
- DTXSID80969924
- 8-phenyloctyl bromide
- DB-019092
-
- MDL: MFCD01075178
- インチ: InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
- InChIKey: XGBMCFCZEKCCDJ-UHFFFAOYSA-N
- SMILES: C(CCCCBr)CCCC1=CC=CC=C1
計算された属性
- 精确分子量: 268.08300
- 同位素质量: 268.08266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 8
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 6.5
じっけんとくせい
- PSA: 0.00000
- LogP: 4.96460
1-Bromo-8-phenyloctane Security Information
- 危害声明: Irritant
-
危険物標識:
1-Bromo-8-phenyloctane 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Bromo-8-phenyloctane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB247986-5 g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 5g |
€407.00 | 2023-06-22 | |
abcr | AB247986-1 g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 1g |
€131.60 | 2023-06-22 | |
abcr | AB247986-5g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 5g |
€407.00 | 2025-02-20 | |
TRC | B701090-100mg |
1-Bromo-8-phenyloctane |
54646-75-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
abcr | AB247986-25 g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 25g |
€1043.20 | 2023-06-22 | |
Apollo Scientific | OR8184-5g |
1-Bromo-8-phenyloctane |
54646-75-2 | 94% | 5g |
£150.00 | 2025-02-20 | |
Oakwood | 008938-250mg |
1-Bromo-8-phenyloctane |
54646-75-2 | 97% | 250mg |
$95.00 | 2024-07-19 | |
1PlusChem | 1P00DAE2-1g |
1-BROMO-8-PHENYLOCTANE |
54646-75-2 | 95% | 1g |
$63.00 | 2025-02-26 | |
1PlusChem | 1P00DAE2-5g |
1-BROMO-8-PHENYLOCTANE |
54646-75-2 | 95% | 5g |
$157.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383840-250mg |
(8-Bromooctyl)benzene |
54646-75-2 | 95% | 250mg |
¥154.00 | 2024-05-09 |
1-Bromo-8-phenyloctane 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
1-Bromo-8-phenyloctaneに関する追加情報
Chemical Profile of 1-Bromo-8-phenyloctane (CAS No. 54646-75-2)
1-Bromo-8-phenyloctane, identified by its Chemical Abstracts Service (CAS) number 54646-75-2, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its bromine substituent at the first carbon and a phenyl group at the eighth carbon of an octane backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural configuration of 1-Bromo-8-phenyloctane imparts distinct reactivity patterns, making it a versatile building block in medicinal chemistry. The presence of the bromine atom at the terminal position facilitates nucleophilic substitution reactions, while the phenyl ring introduces electronic and steric influences that can modulate the behavior of adjacent functional groups. These characteristics have positioned this compound as a key reagent in the development of novel therapeutic agents.
In recent years, 1-Bromo-8-phenyloctane has been explored in the synthesis of biologically active molecules, particularly those targeting neurological and cardiovascular pathways. Its incorporation into pharmacophores has shown promise in modulating receptor interactions and enhancing drug delivery systems. For instance, researchers have utilized derivatives of this compound to develop ligands that interact with G-protein coupled receptors (GPCRs), which are critical targets in modern drug discovery.
One notable application of 1-Bromo-8-phenyloctane is in the synthesis of radiolabeled probes for positron emission tomography (PET) imaging. The bromine atom allows for facile radiolabeling with positron-emitting isotopes such as fluorine-18 or carbon-11, enabling high-resolution imaging of biological processes. This has been particularly useful in neuroimaging studies, where PET scans are employed to assess metabolic activity and receptor binding in vivo.
The pharmaceutical industry has also leveraged 1-Bromo-8-phenyloctane in the development of novel antifungal and antibacterial agents. The phenyl ring and bromine substituent contribute to enhanced binding affinity to microbial enzymes, disrupting essential metabolic pathways. Preliminary studies have demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
From a synthetic chemistry perspective, 1-Bromo-8-phenyloctane serves as a precursor for more complex heterocyclic compounds. Its reactivity allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of intricate molecular frameworks. These transformations have been instrumental in creating libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates.
The environmental impact and safety profile of 1-Bromo-8-phenyloctane are also subjects of interest. While it is not classified as a hazardous substance under current regulations, its handling requires adherence to standard laboratory protocols to ensure worker safety. Research into greener synthetic routes for this compound has been ongoing, with efforts focused on minimizing waste and improving yield through catalytic methods.
In conclusion, 1-Bromo-8-phenyloctane (CAS No. 54646-75-2) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable in the development of next-generation therapeutics. As research continues to uncover new applications for this molecule, its significance in advancing chemical biology and drug discovery is likely to grow further.
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